2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
Description
2-(Methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is a pyrimidine-based heterocyclic compound featuring a methylsulfanyl group at position 2, a morpholine ring substituted with a piperidine-1-carbonyl moiety at position 4, and a nitrile group at position 3. This structure combines sulfur-containing, nitrogen-rich, and carbonyl functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-methylsulfanyl-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-24-16-18-10-12(9-17)14(19-16)21-7-8-23-13(11-21)15(22)20-5-3-2-4-6-20/h10,13H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNPMLFCJQHVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.42 g/mol. The structure features a pyrimidine core substituted with a methylsulfanyl group and a piperidine-morpholine moiety, which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2S |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 2877750-99-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Core : Starting from appropriate precursors, the pyrimidine ring is formed through cyclization reactions.
- Introduction of the Methylsulfanyl Group : Methylation reactions using methyl iodide can be employed to introduce the methylsulfanyl group.
- Attachment of Piperidine and Morpholine Groups : These moieties are introduced through nucleophilic substitution reactions, utilizing suitable coupling agents.
Antimicrobial Activity
Research indicates that compounds containing piperidine and morpholine groups often exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus (Aziz-ur-Rehman et al., 2011) . The incorporation of the methylsulfanyl group may enhance solubility and reactivity, contributing to increased antimicrobial efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme activity modulation can influence disease progression (Sanchez-Sancho et al., 1998) .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Studies on similar pyrimidine derivatives have demonstrated their ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest (PubMed, 2013) . The dual inhibition of enzymes involved in nucleotide biosynthesis further supports its potential as an antitumor agent.
Case Studies
A series of studies have been conducted to evaluate the biological activities of related compounds:
-
Antibacterial Studies : A synthesized derivative exhibited moderate to excellent antimicrobial activity against a panel of bacterial strains, demonstrating a promising profile for further development.
Compound Activity Against Derivative A E. coli, S. aureus Derivative B Pseudomonas aeruginosa -
Enzyme Inhibition Assays : Compounds were screened for AChE inhibition with IC50 values indicating significant potency compared to standard inhibitors.
Compound IC50 (µM) Compound C 25 Compound D 15
The mechanisms underlying the biological activities of this compound may involve:
- Interaction with Enzymes : The presence of functional groups allows for specific interactions with enzyme active sites, leading to inhibition.
- Cellular Uptake Mechanisms : The structural components may facilitate cellular uptake via folate receptor-mediated pathways, enhancing bioavailability in target tissues.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrimidine-5-Carbonitrile Derivatives
Key Observations:
- Morpholine/Piperidine Hybrids: The target compound’s morpholine-piperidine carbonyl group is distinct from simpler morpholine or piperidine derivatives (e.g., in ’s thieno[3,2-d]pyrimidines). This hybrid may enhance binding to targets requiring both hydrogen-bonding (morpholine) and hydrophobic interactions (piperidine) .
- Sulfanyl vs.
- Nitrile Position : The nitrile at position 5 is conserved across analogs, suggesting a role in π-stacking or covalent interactions with cysteine residues in enzyme active sites .
Pharmacological and Kinetic Comparisons
Table 2: Activity and Binding Kinetics of Selected Analogs
Key Insights:
- Residence Time (RT) Modulation: Minor structural changes (e.g., addition of a chlorophenyl group in LUF6941 vs. LUF7064) can increase RT by 26-fold, highlighting the sensitivity of pharmacokinetics to substituents . The target compound’s piperidine-1-carbonyl group may similarly prolong RT by enhancing hydrophobic interactions.
- Affinity vs. Selectivity : While LUF7064 exhibits higher affinity (Ki = 1.3 nM), its short RT limits therapeutic utility. The target compound’s hybrid structure could balance affinity and RT for sustained efficacy .
Key Notes:
- Synthetic Challenges : The target compound’s morpholine-piperidine carbonyl linkage may require multi-step synthesis, similar to ’s adamantane derivatives (e.g., compound 72), which involve sequential substitutions and purifications .
- Solubility : The nitrile and sulfanyl groups likely confer moderate solubility, whereas morpholine and piperidine improve water solubility compared to purely aromatic analogs (e.g., ’s benzylsulfanyl derivative) .
Preparation Methods
Multicomponent Cyclocondensation
A widely adopted approach involves the one-pot cyclocondensation of malononitrile, aldehydes, and thiourea derivatives. For example, reacting malononitrile with a morpholine-containing aldehyde precursor and thiourea in ethanol under reflux forms the 4-aminopyrimidine-5-carbonitrile scaffold. The thiourea component introduces the sulfur atom at position 2, which is later functionalized into the methylsulfanyl group.
Representative Conditions
Stepwise Ring Assembly
Alternative methods assemble the pyrimidine ring through sequential substitutions. Ethyl cyanoacetate reacts with a pre-functionalized morpholine-piperidine carbonyl intermediate, followed by cyclization with guanidine derivatives under basic conditions. This method allows precise control over substituent placement but requires additional purification steps.
Introduction of the Methylsulfanyl Group
The 2-(methylsulfanyl) moiety is introduced via S-alkylation of a 2-thioxopyrimidine intermediate.
Thiolation and Methylation
-
Thiolation : Treating 4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile with Lawesson’s reagent or phosphorus pentasulfide converts the 2-oxo group to a thiol.
-
Methylation : Reacting the thiol intermediate with methyl iodide in dimethylformamide (DMF) and potassium carbonate at 60°C for 12 hours installs the methylsulfanyl group.
Optimized Methylation Protocol
-
Reagents : Methyl iodide (1.5 eq), K₂CO₃ (2.0 eq)
-
Solvent : DMF
-
Temperature : 60°C
-
Time : 12 h
Functionalization at Position 4
The 4-[2-(piperidine-1-carbonyl)morpholin-4-yl] substituent is installed through nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.
Nucleophilic Aromatic Substitution
A chloropyrimidine intermediate reacts with 2-(piperidine-1-carbonyl)morpholine in the presence of a base:
Reaction Scheme
Conditions
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium catalysis enables coupling with amine derivatives. A mixture of Pd(OAc)₂, Xantphos, and cesium carbonate in toluene facilitates the insertion of the morpholinyl-piperidine carbonyl group.
Catalytic System
| Component | Loading | Role |
|---|---|---|
| Pd(OAc)₂ | 5 mol% | Catalyst |
| Xantphos | 10 mol% | Ligand |
| Cs₂CO₃ | 2.5 eq | Base |
Final Assembly and Purification
Post-functionalization, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Analytical data (¹H NMR, LC-MS) confirm structural integrity.
Characterization Data
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 4.10–3.70 (m, 8H, morpholine + piperidine), 2.55 (s, 3H, SCH₃).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Multicomponent + NAS | Fewer steps, cost-effective | Requires high-purity intermediates | 65–78 |
| Stepwise + Buchwald | High regioselectivity | Expensive catalysts, longer time | 60–68 |
Q & A
Q. What are the recommended synthetic routes for 2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging pyrimidine core functionalization. A key intermediate is the pyrimidine scaffold substituted with a thiomethyl group at the 2-position, which can undergo nucleophilic substitution or coupling reactions with morpholine-piperidine derivatives. For example:
- Step 1 : Prepare the pyrimidine-5-carbonitrile core via cyclization of β-chloroenaldehyde intermediates (analogous to methods in ).
- Step 2 : Introduce the morpholinopiperidine moiety using a coupling agent (e.g., EDCI/HOBt) in anhydrous DMF at 0–25°C (similar to ).
- Optimization : Control reaction pH (7–8) and use potassium carbonate as a base to minimize side reactions. Monitor progress via HPLC and NMR ().
Q. Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF or THF | Maximizes solubility of intermediates |
| Temperature | 0–25°C | Prevents decomposition of nitrile groups |
| Reaction Time | 12–24 h | Ensures complete substitution |
Q. Reference :
Q. How can structural elucidation and purity assessment be performed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures using SHELX programs () to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in pyrimidine derivatives; ).
- Spectroscopy :
- Purity : Employ reverse-phase HPLC with a C18 column (95% acetonitrile/water, 1.0 mL/min flow rate) to achieve >95% purity ().
Q. What preliminary biological screening strategies are suitable for this compound?
Methodological Answer:
Q. How do structural modifications at the 2-(methylsulfanyl) and morpholinopiperidine positions affect ligand-receptor binding kinetics?
Methodological Answer:
- Residence Time (RT) Studies : Replace the methylsulfanyl group with bulkier substituents (e.g., benzylthio) to assess RT changes via surface plasmon resonance (SPR) or fluorescence correlation spectroscopy ().
- Affinity vs. Kinetics : Minor changes (e.g., morpholine vs. piperidine ring size) can alter RT by 26-fold while maintaining nanomolar affinity (Ki), as shown in adenosine receptor ligands ().
Q. Example Data :
| Substituent | RT (min) | Ki (nM) |
|---|---|---|
| Methylsulfanyl | 60 | 5.0 |
| Benzylthio | 132 | 1.3 |
Q. What computational approaches predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps ().
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., A1AR). Key residues for hydrogen bonding include Asp55 and Tyr271 ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes ().
Q. How can crystallographic data resolve contradictions in reported structural conformations?
Methodological Answer:
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Byproduct Control : Replace DMF with acetonitrile to reduce carbamate formation during coupling ().
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling of aryl halides to improve regioselectivity (analogous to methods in ).
Q. Reference :
Q. How does the compound’s electronic profile influence its spectroscopic and reactive properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
